Thiophene-2,5-dicarbonitrile

Description

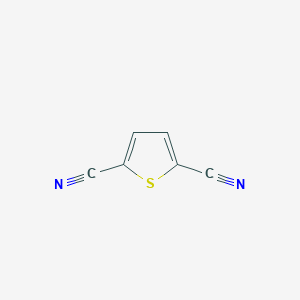

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYINLNBRJVGINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172214 | |

| Record name | 2,5-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18853-40-2 | |

| Record name | 2,5-Dicyanothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiophene-2,5-dicarbonitrile: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2,5-dicarbonitrile, a key heterocyclic compound, is a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its fundamental chemical, physical, and spectroscopic properties. Detailed experimental protocols for its synthesis and purification are outlined, alongside an exploration of its potential biological activities, particularly in the context of cancer research. This guide aims to serve as a critical resource for professionals engaged in drug discovery and the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, with the chemical formula C₆H₂N₂S, is a solid, pale yellow to off-white compound.[1] It is characterized by a five-membered thiophene ring substituted with two nitrile groups at the 2 and 5 positions. These electron-withdrawing nitrile groups significantly influence the electronic properties and reactivity of the thiophene ring. The compound is insoluble in water but shows solubility in common organic solvents such as dichloromethane and chloroform.[1]

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 18853-40-2 | [2] |

| Molecular Formula | C₆H₂N₂S | [2] |

| Molecular Weight | 134.16 g/mol | [2] |

| Appearance | Pale yellow to off-white solid | [1] |

| Melting Point | 126 - 129 °C | [1] |

| Boiling Point | 305.3 °C at 760 mmHg | [1] |

| Density | 1.33 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [1] |

| InChI | InChI=1S/C6H2N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H | [2] |

| InChIKey | MYINLNBRJVGINA-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(SC(=C1)C#N)C#N | [2] |

Spectroscopic Data

Table 2: Spectroscopic Data for Thiophene Derivatives

| Spectroscopic Technique | Characteristic Features (for related thiophene derivatives) |

| ¹H NMR | Aromatic protons on the thiophene ring typically appear as singlets or doublets in the range of δ 7.0-8.0 ppm. The exact chemical shift is influenced by the solvent and other substituents. For instance, the thiophene protons (Th-β-H) in a related derivative have been observed as a singlet at δ 7.53 ppm in [D8]THF.[2] |

| ¹³C NMR | Aromatic carbons of the thiophene ring typically resonate in the range of δ 120-150 ppm. The nitrile carbons (CN) are expected to appear around δ 110-120 ppm. For a related dimethylthieno[2,3-b]this compound, the nitrile carbons appear at δ 113.3 ppm. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the range of 2210-2240 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹, while C=C stretching vibrations of the thiophene ring appear in the 1400-1550 cm⁻¹ region. A C-S stretching vibration may be observed in the fingerprint region. |

| UV-Vis Spectroscopy | Thiophene derivatives typically exhibit absorption maxima in the UV region, corresponding to π-π* transitions of the conjugated system. The position of the λmax is dependent on the solvent and the nature of the substituents. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyanation of 2,5-dibromothiophene using copper(I) cyanide. This reaction, a type of nucleophilic aromatic substitution, is a standard procedure in heterocyclic chemistry.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2,5-dibromothiophene (1 equivalent), copper(I) cyanide (2.2-2.5 equivalents), and a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the reaction mixture to reflux (typically 150-190 °C) under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a stirred aqueous solution of iron(III) chloride and hydrochloric acid to decompose the copper complexes.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

Purification of the crude product is essential to obtain high-purity this compound for research and development applications. The two primary methods are recrystallization and column chromatography.

Workflow for Purification of this compound

Caption: General workflows for the purification of this compound.

Detailed Methodologies:

-

Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

-

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (a mixture of a non-polar and a polar solvent, e.g., hexanes/ethyl acetate).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Potential Biological Activities and Signaling Pathways

Thiophene derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the biological mechanisms of this compound are limited, research on related thiophene-containing molecules provides insights into their potential modes of action. Many thiophene derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Anticancer Mechanisms of Thiophene Derivatives

Caption: Potential mechanisms of anticancer activity for thiophene derivatives.

Several studies have shown that thiophene derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling. For instance, derivatives of thieno[2,3-b]thiophene have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] Furthermore, some thiophene compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, key kinases in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[4] Inhibition of these kinases can disrupt downstream signaling cascades, leading to decreased cell proliferation and survival.

Another reported mechanism of action for certain thiophene derivatives is the disruption of microtubule polymerization.[5][6] By interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis. The induction of apoptosis, or programmed cell death, is a common endpoint for many effective anticancer agents, and thiophene derivatives have been shown to activate apoptotic pathways.[4][6]

Conclusion

This compound is a valuable scaffold in the design and synthesis of novel compounds with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its fundamental properties, including chemical, physical, and spectroscopic characteristics. The outlined experimental protocols for its synthesis and purification offer practical guidance for researchers. While the specific biological mechanisms of this compound are still under investigation, the known activities of related thiophene derivatives, particularly as kinase inhibitors and microtubule disruptors, highlight promising avenues for future research and development of novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

- 1. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiophene-2,5-dicarbonitrile: A Comprehensive Technical Guide for Researchers

CAS Number: 18853-40-2

Structure:

This technical guide provides an in-depth overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and potential applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound, also known as 2,5-dicyanothiophene, is a crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂N₂S | [2] |

| Molecular Weight | 134.16 g/mol | [2] |

| Appearance | Pale yellow to off-white solid | |

| Melting Point | 126-129 °C | |

| Boiling Point | 305.3 °C at 760 mmHg | |

| Solubility | Insoluble in water; Soluble in common organic solvents such as dichloromethane and chloroform. | |

| Density | 1.33 g/cm³ | |

| Flash Point | 138.4 °C |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the cyanation of 2,5-dibromothiophene using copper(I) cyanide.[3] This reaction, a type of Rosenmund-von Braun reaction, provides a direct route to the desired dinitrile.

Experimental Protocol: Synthesis from 2,5-Dibromothiophene

This protocol details the synthesis of this compound from 2,5-dibromothiophene and copper(I) cyanide in N,N-dimethylformamide (DMF).

Materials:

-

2,5-Dibromothiophene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Celite

-

Ethyl acetate (EtOAc)

-

Round-bottom flask or sealed vial

-

Magnetic stirrer and heating plate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask or sealed vial, combine 2,5-dibromothiophene (1.0 equivalent) and copper(I) cyanide (2.2 equivalents).

-

Add anhydrous N,N-dimethylformamide to the flask.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove solid residues.

-

Wash the filter cake with hot ethyl acetate (3 x volume of DMF used).

-

Combine the filtrate and washings.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For Mass-Spec (MS) compatibility, formic acid can be used instead of phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the synthesized compound (e.g., 1 mg/mL) in the mobile phase.

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

-

GC System: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column suitable for the analysis of aromatic compounds (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Program: A suitable temperature program should be developed to ensure good separation. A general program could be: initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Detector Temperature: 280 °C (for FID) or MS transfer line temperature.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetone).

-

Filter the solution if necessary.

-

Inject a small volume (e.g., 1 µL) into the GC.

Applications in Drug Development

Thiophene-containing compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[5][6] Thiophene derivatives have been extensively investigated as potential anticancer agents, exhibiting a range of mechanisms of action.[7][8]

Role as an Anticancer Agent Precursor

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The nitrile groups can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, allowing for the generation of diverse chemical libraries for biological screening.

Inhibition of Signaling Pathways

Many thiophene derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.[5][7] One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[9]

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, ultimately promoting cell proliferation and survival.[10][11]

Thiophene-based inhibitors can interfere with this pathway by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its activation and blocking downstream signaling.[11]

Caption: EGFR signaling pathway and inhibition by thiophene-based compounds.

The diagram above illustrates a simplified representation of the EGFR signaling pathway. Thiophene-based inhibitors can block the kinase activity of EGFR, thereby preventing the downstream signaling that leads to cell proliferation and survival.

Logical Workflow for Drug Discovery

The development of this compound-based therapeutics follows a logical workflow common in drug discovery.

Caption: A typical drug discovery workflow utilizing this compound.

This workflow begins with the synthesis of the core scaffold, followed by the creation of a diverse library of derivatives. These compounds are then screened for biological activity, and promising candidates are selected for further investigation into their mechanism of action and in vivo efficacy.

References

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. This compound | C6H2N2S | CID 140436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. ClinPGx [clinpgx.org]

Thiophene-2,5-dicarbonitrile molecular weight and formula

This document provides the core chemical properties of Thiophene-2,5-dicarbonitrile, specifically its molecular formula and weight, intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a chemical compound with the molecular formula C₆H₂N₂S.[1][2][3] Its molecular weight is 134.16 g/mol .[1][2][3] Other names for this compound include 2,5-Dicyanothiophene.[1]

The table below summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₂N₂S | PubChem[1], Methylamine Supplier[2] |

| Molecular Weight | 134.16 g/mol | PubChem[1], Methylamine Supplier[2], ChemUniverse[3] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18853-40-2 | ChemicalBook[4], ChemUniverse[3] |

Note on Advanced Requirements: The user request included specifications for experimental protocols and signaling pathway diagrams. These elements are not applicable to the presentation of fundamental molecular data like formula and weight. Such requirements are typically relevant for more complex biological or process-oriented topics. Therefore, no experimental methodologies or graphical diagrams are included in this report.

References

A Technical Guide to the Spectroscopic Properties of Thiophene-2,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2,5-dicarbonitrile, a key heterocyclic compound with applications in materials science and pharmaceutical development. This document collates available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented, alongside a workflow for the spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two protons on the thiophene ring are chemically equivalent and should, therefore, give rise to a single signal. The electron-withdrawing nature of the nitrile groups will deshield these protons, causing their signal to appear at a relatively downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to symmetry, three distinct carbon signals are expected: one for the two equivalent protonated carbons of the thiophene ring, one for the two equivalent carbons bearing the nitrile groups, and one for the two equivalent nitrile carbons.

Table 1: NMR Spectroscopic Data for 3,4-Dimethylthieno[2,3-b]this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.69 | singlet | CH₃ |

| ¹³C | 14.8 | - | CH₃ |

| 108.5 | - | C-CN | |

| 113.3 | - | CN | |

| 134.1 | - | C (fused ring) | |

| 143.1 | - | C-CH₃ | |

| 150.8 | - | C (fused ring) |

Note: Data obtained in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibration of the nitrile group.

Key IR Absorptions

The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, which typically appears in the range of 2260-2210 cm⁻¹. For 3,4-Dimethylthieno[2,3-b]this compound, this peak is observed at 2213 cm⁻¹. Other expected absorptions include C-H stretching and bending vibrations for the thiophene ring, as well as C-S stretching vibrations.

Table 2: Key IR Absorption Frequencies for Thiophene Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| C≡N stretch | 2260-2210 | Strong, Sharp | A key diagnostic peak. Observed at 2213 cm⁻¹ in a related compound. |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak | |

| C=C stretch (in ring) | 1600-1400 | Medium | |

| C-S stretch | 800-600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Thiophene and its derivatives are known to absorb in the UV region.

Expected UV-Vis Absorption

Thiophene itself exhibits a strong absorption maximum around 235 nm. The presence of two nitrile groups, which are auxochromes, in conjugation with the thiophene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band. Therefore, this compound is predicted to have a λ_max in the range of 250-280 nm, corresponding to a π-π* electronic transition.

Table 3: UV-Vis Absorption Data for Thiophene Derivatives

| Compound | λ_max (nm) | Solvent | Electronic Transition |

| Thiophene | ~235 | Hexane | π-π |

| Thiophene | 260, 436 | Not specified | Molecular transitions |

| Thiophene-based polymers | ~250 | Not specified | π-π transition of thiophene rings |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with signals of interest.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient, but may need to be optimized based on the sample concentration and the specific instrument.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum. This method is often preferred for its simplicity and the minimal sample preparation required.

KBr Pellet Method:

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the absorbance at the λ_max is within the linear range of the instrument (typically between 0.2 and 0.8).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

-

Data Acquisition: Rinse the cuvette with the sample solution, then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Thiophene-2,5-dicarbonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental methodologies concerning the solubility and stability of thiophene-2,5-dicarbonitrile. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and materials science sectors, where a thorough understanding of a compound's physicochemical properties is paramount.

Core Physicochemical Properties

This compound is a solid, pale yellow to off-white compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₂N₂S | --INVALID-LINK-- |

| Molar Mass | 134.16 g/mol | --INVALID-LINK-- |

| Melting Point | 126 - 129 °C | --INVALID-LINK-- |

| Boiling Point | 305.3 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | Pale yellow to off-white solid | --INVALID-LINK-- |

Solubility Profile

| Solvent | Qualitative Solubility | Reference |

| Water | Insoluble | --INVALID-LINK-- |

| Dichloromethane | Soluble | --INVALID-LINK-- |

| Chloroform | Soluble | --INVALID-LINK-- |

| General Organic Solvents (e.g., ether, alcohol) | Generally Soluble | Inferred from general thiophene chemistry |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, the following experimental protocol, based on the saturation shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane) of analytical grade

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC or GC method. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and the solvent does not interfere.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Stability Profile

Specific stability studies on this compound are not extensively documented. However, based on the general chemistry of thiophenes and nitriles, and information from Safety Data Sheets (SDS) of related compounds, a general stability profile can be inferred. The compound is expected to be stable under normal storage conditions.[1]

Potential Degradation Pathways:

-

Hydrolysis: The nitrile groups could be susceptible to hydrolysis to carboxylic acids or amides under strong acidic or basic conditions, particularly at elevated temperatures.

-

Oxidation: The thiophene ring may be susceptible to oxidation, especially in the presence of strong oxidizing agents.[1]

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Experimental Protocol for Assessing Chemical Stability

The following protocol outlines a general approach for assessing the chemical stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of hydrolysis, oxidation, and photolysis.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)

-

pH meter

-

Constant temperature oven

-

Photostability chamber with controlled light and temperature

-

HPLC system with a stability-indicating method (a method that can separate the intact compound from its degradation products)

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve a known concentration of this compound in a solution of HCl. Heat the solution (e.g., at 60°C) for a defined period. Take samples at various time points.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH. Maintain at a specific temperature and take samples over time.

-

Oxidation: Dissolve the compound in a solution containing H₂O₂. Monitor the reaction at room temperature or elevated temperature.

-

Photostability: Expose a solution of the compound, as well as the solid compound, to controlled light conditions (e.g., UV and visible light) in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

-

Thermal Stability: Store the solid compound in a constant temperature oven (e.g., 60°C) and analyze at different time intervals.

-

-

Sample Analysis:

-

At each time point, neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Quantify the amount of remaining this compound and identify and quantify any major degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each stress condition.

-

Determine the degradation rate and identify the conditions under which the compound is unstable.

-

Visualized Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of a chemical compound like this compound.

Caption: Workflow for solubility determination.

Caption: Workflow for stability assessment.

References

Thiophene-2,5-dicarbonitrile: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2,5-dicarbonitrile, a symmetrically substituted aromatic heterocycle, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two reactive nitrile groups make it a valuable building block for the synthesis of a variety of complex molecules, including pharmaceuticals and organic electronic materials. This technical guide provides a comprehensive overview of the historical synthesis, modern preparative methods, physicochemical properties, and potential applications of this compound.

While the parent thiophene ring was discovered by Viktor Meyer in 1882, the specific historical details surrounding the initial synthesis of this compound are not well-documented in readily available literature. However, its natural occurrence has been reported in Capparis spinosa[1]. This guide will focus on the established and contemporary synthetic routes that have made this compound accessible for research and development.

Physicochemical Properties

This compound is a pale yellow to off-white solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₂N₂S | PubChem[1] |

| Molar Mass | 134.16 g/mol | PubChem[1] |

| Melting Point | 126 - 129 °C | Nanjing Finechem[2] |

| Boiling Point | 305.3 °C at 760 mmHg | Nanjing Finechem[2] |

| Density | 1.33 g/cm³ | Nanjing Finechem[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as dichloromethane and chloroform. | Nanjing Finechem[2] |

| CAS Number | 18853-40-2 | ChemicalBook[3] |

Synthesis of this compound

Several synthetic strategies have been employed for the preparation of this compound. The most common and well-established methods start from pre-formed thiophene rings, introducing the nitrile functionalities in subsequent steps.

Cyanation of 2,5-Dihalothiophenes

A prevalent method for the synthesis of this compound involves the nucleophilic substitution of halogens at the 2 and 5 positions of the thiophene ring with cyanide ions. The use of 2,5-dibromothiophene is a common starting point for this transformation, often facilitated by a copper(I) cyanide reagent.[4]

Caption: Synthesis of this compound from 2,5-Dibromothiophene.

Experimental Protocol: Synthesis from 2,5-Dibromothiophene

This protocol is a representative procedure based on established cyanation reactions of aryl halides.

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

-

Reagents:

-

2,5-Dibromothiophene

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as solvent

-

-

Procedure:

-

To the reaction flask, under a nitrogen atmosphere, add 2,5-dibromothiophene and the chosen solvent.

-

Add copper(I) cyanide to the mixture.

-

Heat the reaction mixture with vigorous stirring to a temperature typically in the range of 150-200 °C. The exact temperature will depend on the solvent used.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Dehydration of Thiophene-2,5-dicarboxamide

Another potential synthetic route involves the dehydration of thiophene-2,5-dicarboxamide. This method is a classic transformation for the preparation of nitriles from primary amides. The dicarboxamide can be synthesized from the corresponding thiophene-2,5-dicarboxylic acid.

Caption: Multi-step synthesis of this compound from Thiophene-2,5-dicarboxylic Acid.

Experimental Protocol: Dehydration of Thiophene-2,5-dicarboxamide (General Procedure)

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a drying tube.

-

Reagents:

-

Thiophene-2,5-dicarboxamide

-

A suitable dehydrating agent (e.g., phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride).

-

An inert solvent if required.

-

-

Procedure:

-

In the reaction flask, combine thiophene-2,5-dicarboxamide with the dehydrating agent. The reaction can be run neat or in a high-boiling inert solvent.

-

Heat the mixture, often to reflux, to effect the dehydration. The reaction temperature and time will vary depending on the chosen dehydrating agent.

-

Upon completion, the work-up procedure will depend on the reagents used. If phosphorus pentoxide is used, the product may be isolated by distillation or sublimation from the solid residue. If thionyl chloride is used, excess reagent is typically removed under reduced pressure.

-

The crude product is then purified by recrystallization or chromatography.

-

Applications in Drug Development and Materials Science

The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Thiophene derivatives exhibit a wide range of biological activities, and the introduction of nitrile groups can modulate a compound's electronic properties, polarity, and ability to participate in hydrogen bonding, all of which are critical for drug-receptor interactions. This compound serves as a versatile precursor for the synthesis of novel therapeutic agents. For instance, it can be a starting material for the synthesis of thiophene-based kinase inhibitors, antiviral agents, and anticancer compounds.[6][7]

In the field of materials science, the electron-deficient nature of the dicyano-substituted thiophene ring makes it an attractive building block for organic semiconductors. These materials are essential components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The rigid and planar structure of this compound can facilitate π-π stacking, which is crucial for efficient charge transport in organic electronic devices.

Conclusion

This compound is a valuable and versatile chemical intermediate. While the historical details of its initial discovery are elusive, modern synthetic methods, primarily through the cyanation of 2,5-dihalothiophenes, provide reliable access to this compound. Its unique electronic and structural properties make it a compound of high interest for the development of new pharmaceuticals and advanced organic materials. Further exploration of its reactivity and incorporation into novel molecular architectures is an active area of research with the potential for significant scientific and technological advancements.

References

- 1. This compound | C6H2N2S | CID 140436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Detailed Information & Supplier China | Properties, Applications, Safety Data, Price [nj-finechem.com]

- 3. This compound | 18853-40-2 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Theoretical and Computational Insights into Thiophene-2,5-dicarbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2,5-dicarbonitrile, a key heterocyclic organic compound, stands as a molecule of significant interest in the realms of materials science and pharmaceutical development. Its unique electronic structure, characterized by the electron-rich thiophene ring functionalized with electron-withdrawing nitrile groups, imparts properties that are actively being explored for novel applications. This technical guide provides a summary of the available theoretical and computational data on this compound, offering insights into its molecular structure, and electronic and spectroscopic properties.

Molecular Structure and Properties

Computed Properties Summary

| Property | Value | Source |

| Molecular Formula | C₆H₂N₂S | PubChem[1] |

| Molecular Weight | 134.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=C(SC(=C1)C#N)C#N | PubChem[1] |

| InChI Key | MYINLNBRJVGINA-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Computational Modeling: A Methodological Approach

Due to the lack of specific published data for this compound, this section outlines a standard and robust computational protocol for its theoretical study, based on methodologies applied to similar thiophene derivatives.

Computational Workflow

Caption: A typical workflow for the computational study of this compound using DFT.

Experimental Protocols: A General Framework

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively documented in the available literature. However, a general synthetic route involves the cyanation of 2,5-dibromothiophene using a cyanide source like copper(I) cyanide.[2] Characterization would typically involve the following standard techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molecule, particularly the C≡N stretching frequency.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.

Synthesis of this compound

A plausible synthetic pathway for this compound is the reaction of 2,5-dibromothiophene with a cyanide salt, typically in the presence of a catalyst. This is a common method for introducing nitrile groups onto aromatic rings.

Caption: A simplified schematic for the synthesis of this compound.

Applications and Future Directions

Thiophene derivatives are widely utilized in the development of organic electronic materials due to their favorable electronic properties.[3] The incorporation of electron-withdrawing nitrile groups in this compound suggests its potential use as a building block for n-type organic semiconductors, which are crucial components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Further dedicated theoretical and experimental studies are necessary to fully elucidate the properties of this compound. Specifically, a comprehensive computational analysis of its excited states and charge transport properties would provide valuable insights for its application in organic electronics. Moreover, detailed experimental investigations into its synthesis, purification, and device fabrication are required to realize its potential in technological applications. The biological activities of this compound also remain an unexplored area of research.

References

An In-Depth Technical Guide to the Electronic and Optical Properties of Thiophene-2,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2,5-dicarbonitrile, a key heterocyclic organic compound, is a subject of significant interest in materials science and medicinal chemistry. Its unique structure, featuring a thiophene core functionalized with two nitrile groups, imparts distinct electronic and optical characteristics that are being leveraged for the development of advanced organic electronics and novel therapeutic agents. This technical guide provides a comprehensive overview of the core electronic and optical properties of this compound, detailed experimental protocols for its characterization, and insights into its synthesis and potential applications.

Core Electronic and Optical Properties

The electronic and optical properties of this compound are fundamentally governed by its molecular structure. The electron-rich thiophene ring acts as a π-conjugated system, while the two strongly electron-withdrawing nitrile (-CN) groups significantly influence its electronic energy levels. This donor-acceptor-donor (A-D-A) type structure leads to a reduced HOMO-LUMO energy gap, which in turn dictates its absorption and emission characteristics.

Data Presentation

A summary of the key electronic and optical properties of this compound is presented below. These values are compiled from a combination of experimental studies and computational models.

| Property | Value | Method | Reference |

| Electronic Properties | |||

| Highest Occupied Molecular Orbital (HOMO) | -6.56 eV (theoretical for thiophene) | DFT | [1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -0.36 eV (theoretical for thiophene) | DFT | [1] |

| Ionization Potential | 6.56 eV (theoretical for thiophene) | DFT | [1] |

| Electron Affinity | 0.36 eV (theoretical for thiophene) | DFT | [1] |

| Optical Properties | |||

| Absorption Maximum (λabs) | ~250 nm (for thiophene ring) | UV-Vis Spectroscopy | [2] |

| Molar Absorptivity (ε) | Data not available | ||

| Emission Maximum (λem) | Data not available | Fluorescence Spectroscopy | |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development.

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of 2,5-dibromothiophene.[3]

Materials:

-

2,5-Dibromothiophene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl)

-

Ferric chloride (FeCl3)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 2,5-dibromothiophene and copper(I) cyanide in a suitable solvent such as DMF or toluene is prepared in a reaction vessel.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then treated with a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

-

The product is extracted into an organic solvent.

-

The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Synthesis of this compound from 2,5-dibromothiophene.

Characterization Techniques

This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile, cyclohexane). The concentration should be adjusted to have an absorbance in the range of 0.1 - 1.0 at the absorption maximum.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This provides insights into the excited state properties.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excitation and Emission Scans:

-

Record the absorption spectrum to determine the optimal excitation wavelength (usually at λabs).

-

Set the excitation wavelength and scan the emission spectrum over a range of longer wavelengths.

-

To obtain an excitation spectrum, set the emission wavelength to the determined emission maximum and scan the excitation wavelengths.

-

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a known standard.[4] This involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield.

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential between a suitable range and record the resulting current. The oxidation and reduction potentials can be determined from the voltammogram.

-

Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Experimental Workflow for Characterization

Workflow for the characterization of electronic and optical properties.

Applications in Drug Development and Signaling Pathways

Thiophene derivatives have shown significant promise in the field of drug development, particularly in oncology. Their ability to interact with various biological targets makes them attractive scaffolds for the design of new therapeutic agents.

Inhibition of Cancer-Related Signaling Pathways

Several studies have highlighted the potential of thiophene derivatives to inhibit key signaling pathways implicated in cancer progression. These include:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Some thiophene-based compounds have been shown to act as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5][6]

-

Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain thiophene derivatives have demonstrated the ability to modulate this pathway, offering a potential therapeutic strategy.[7][8]

-

Microtubule Assembly: The disruption of microtubule dynamics is a well-established anticancer mechanism. Thiophene-containing molecules have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Illustrative Signaling Pathway: Inhibition of Microtubule Assembly

The following diagram illustrates the mechanism by which certain thiophene derivatives can inhibit microtubule assembly, a critical process for cell division.

References

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ep2-bayreuth.de [ep2-bayreuth.de]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene synthesis [organic-chemistry.org]

- 7. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

Navigating the Safety Landscape of Thiophene-2,5-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2,5-dicarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science, presents a unique set of safety and handling challenges. This technical guide provides a comprehensive overview of its known and extrapolated safety data, proper handling protocols, and emergency procedures to ensure a safe laboratory environment.

Core Safety and Physical Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂N₂S | PubChem[1] |

| Molecular Weight | 134.16 g/mol | PubChem[1] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Melting Point | Not explicitly stated | |

| Boiling Point | Not explicitly stated | |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | Methylamine Supplier |

Table 2: Anticipated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Anticipated Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[2] |

Note: This classification is inferred from related compounds and should be treated as a preliminary assessment pending a formal toxicological evaluation of this compound.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory.

-

Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over safety goggles when there is a risk of splashing.

-

Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves must be inspected prior to use and disposed of properly after handling.

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened. For larger quantities or when splashing is likely, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls and Work Practices

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with good airflow.[3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and explosion-proof equipment.[3][4]

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid creating dust. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Spill and Waste Disposal

-

Spill Cleanup: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[5]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material may need to be disposed of as hazardous waste.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for assessing and mitigating risks associated with handling this compound.

Caption: Risk assessment and control workflow for this compound.

References

The Enigmatic Presence of Thiophene-2,5-dicarbonitrile in Nature: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current state of knowledge regarding the natural occurrence of Thiophene-2,5-dicarbonitrile. While phytochemical databases list its presence in Capparis spinosa (the caper plant), a comprehensive review of primary scientific literature reveals a conspicuous absence of detailed experimental evidence to substantiate this claim. This whitepaper summarizes the available data, outlines generalized protocols for the isolation and identification of related compounds, and highlights the significant research gap that needs to be addressed to fully understand the natural role and potential applications of this intriguing molecule.

Introduction

This compound is a heterocyclic compound characterized by a thiophene ring substituted with two nitrile groups. While extensively utilized in synthetic chemistry as a building block for electronic materials and pharmaceuticals, its existence as a natural product has been sparsely documented. The primary reference to its natural occurrence points towards Capparis spinosa, a plant renowned for its rich and diverse phytochemical profile. However, the lack of accessible primary research presents a significant challenge in verifying its natural origin and understanding its biosynthesis, ecological role, and potential biological activities.

Documented Natural Occurrence

The sole indication of this compound's natural occurrence is found in the PubChem database, which cites the LOTUS (Natural Products Online) database.[1] According to these resources, the compound has been reported in Capparis spinosa.

Table 1: Documented Natural Source of this compound

| Compound Name | Natural Source | Database Reference | Primary Literature |

| This compound | Capparis spinosa | PubChem CID: 140436, LOTUS | Not Available |

Despite extensive searches of scientific literature, no primary research article detailing the isolation, structural elucidation, or quantification of this compound from Capparis spinosa or any other natural source could be located. This suggests that the database entry may originate from a high-throughput screening study or a private communication that was not publicly disseminated.

Phytochemical Profile of Capparis spinosa

Capparis spinosa is a well-investigated plant species known to produce a wide array of secondary metabolites. Understanding its general chemical composition provides a context in which this compound might exist.

Table 2: Major Classes of Phytochemicals Identified in Capparis spinosa

| Compound Class | Examples | Reference |

| Flavonoids | Rutin, Quercetin, Kaempferol | [2] |

| Alkaloids | Capparispine, Cadabicine | [2] |

| Glucosinolates | Glucocapparin | [2] |

| Phenolic Acids | Caffeic acid, Ferulic acid | [3] |

| Terpenoids | Not extensively detailed | - |

| Sterols | β-Sitosterol, Stigmasterol | [3] |

The presence of sulfur-containing compounds like glucosinolates in Capparis spinosa suggests a metabolic machinery capable of sulfur incorporation, which is a prerequisite for thiophene biosynthesis. However, the biosynthetic pathway leading to a dinitrile-substituted thiophene remains speculative in the absence of direct evidence.

Hypothetical Experimental Protocol for Isolation and Identification

Given the absence of a specific protocol for this compound, a generalized methodology for the isolation of thiophene derivatives from plant material is proposed below. This protocol is based on established methods for other naturally occurring thiophenes, primarily from the Asteraceae family.

4.1. Plant Material Collection and Preparation

-

Collect fresh plant material (e.g., leaves, roots, or stems of Capparis spinosa).

-

Thoroughly wash the material to remove any contaminants.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or freeze-dry to preserve chemical integrity.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

4.2. Extraction

-

Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like n-hexane to remove lipids and chlorophyll.

-

Follow with a medium-polarity solvent such as dichloromethane or ethyl acetate, which are effective for extracting many thiophene derivatives.

-

Finally, extract with a polar solvent like methanol or ethanol to isolate more polar compounds.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

4.3. Chromatographic Separation and Purification

-

Subject the crude extracts to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the fractions containing the target compound using High-Performance Liquid Chromatography (HPLC), employing either a normal-phase or reverse-phase column depending on the polarity of the compound.

4.4. Structure Elucidation

-

Determine the structure of the purified compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To establish the connectivity of atoms and the overall structure.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the nitrile (C≡N) and thiophene ring vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Biological Activity and Signaling Pathways: A Broader Perspective

Due to the absence of specific research on this compound, no information is available regarding its biological activities or its effects on cellular signaling pathways. However, the broader class of naturally occurring thiophenes exhibits a wide range of significant biological effects.

Many thiophene derivatives isolated from plants, particularly from the Asteraceae family, are known for their phototoxicity and act as potent defense compounds against herbivores and microorganisms. Their biological activities include:

-

Antimicrobial: Effective against various bacteria and fungi.

-

Antiviral: Showing activity against a range of viruses.

-

Nematicidal and Insecticidal: Toxic to nematodes and insects.

-

Cytotoxic: Exhibiting activity against cancer cell lines.

These activities are often attributed to the ability of thiophenes to generate reactive oxygen species upon photoactivation, leading to cellular damage in the target organisms.

Conclusion and Future Directions

The natural occurrence of this compound remains an intriguing but unverified claim in the field of natural product chemistry. The discrepancy between its listing in prominent phytochemical databases and the lack of supporting primary literature underscores the need for rigorous experimental validation.

Future research should focus on:

-

Targeted Phytochemical Investigation: A focused study on Capparis spinosa to confirm or refute the presence of this compound.

-

Bioactivity Screening: If its presence is confirmed, the compound should be screened for a wide range of biological activities to uncover its potential therapeutic applications.

-

Biosynthetic Studies: Elucidation of the biosynthetic pathway of this unique molecule would provide valuable insights into the metabolic capabilities of Capparis spinosa.

Resolving the enigma of this compound's natural existence will not only expand our knowledge of plant secondary metabolism but could also unveil a novel natural product with potential applications in drug discovery and development.

References

Methodological & Application

Synthesis of Thiophene-2,5-dicarbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Thiophene-2,5-dicarbonitrile, a valuable building block in medicinal chemistry and materials science. The following sections outline the primary synthetic methodology, a detailed experimental protocol, and characterization data.

Overview and Synthetic Strategy

This compound is a key intermediate in the development of various organic functional materials and pharmaceutical compounds. The most common and established method for its synthesis involves the nucleophilic substitution of a 2,5-dihalothiophene with a cyanide source. The reaction of 2,5-dibromothiophene with copper(I) cyanide in a high-boiling solvent such as quinoline is a widely cited method.[1] This reaction, known as the Rosenmund-von Braun reaction, provides a direct route to the desired dinitrile.

Alternative approaches could involve palladium-catalyzed cyanation reactions, which may offer milder reaction conditions and broader substrate scope. However, the copper-mediated cyanation remains a prevalent and cost-effective method.

Below is a summary of a common synthetic route with associated quantitative data.

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Dibromothiophene | Copper(I) Cyanide (CuCN) | Quinoline | Reflux | 3.5 | 20 | (Bock, H.; Roth, B., 1983) |

Experimental Protocols

Synthesis of this compound from 2,5-Dibromothiophene

This protocol is based on the established Rosenmund-von Braun cyanation reaction.

Materials:

-

2,5-Dibromothiophene

-

Copper(I) Cyanide (CuCN)

-

Quinoline

-

Hydrochloric acid (HCl), concentrated

-

Sodium cyanide (NaCN) solution (aqueous)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dibromothiophene and a molar excess of copper(I) cyanide.

-

Solvent Addition: Add a sufficient volume of quinoline to the flask to ensure proper mixing and heating of the reactants.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated for several hours.

-

Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture into a solution of aqueous sodium cyanide to dissolve any unreacted copper salts. c. Acidify the aqueous layer with concentrated hydrochloric acid. d. Extract the product from the aqueous layer with diethyl ether multiple times. e. Combine the organic extracts and wash them with water and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: a. Filter off the drying agent. b. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product. c. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Characterization Data

The following are the expected characterization data for this compound (C₆H₂N₂S, Molecular Weight: 134.16 g/mol ).[2]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the thiophene ring. The chemical shift will be in the aromatic region, typically between 7.0 and 8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals: one for the two equivalent nitrile carbons, one for the two equivalent carbons bearing the nitrile groups, and one for the two equivalent carbons adjacent to the sulfur atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other bands corresponding to the C-H and C=C stretching of the thiophene ring will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 134.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols: Thiophene-2,5-dicarbonitrile in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of thiophene-2,5-dicarbonitrile as a monomer in the synthesis of advanced polymers, particularly Covalent Triazine Frameworks (CTFs). The protocols outlined below are based on established methodologies and are intended to serve as a guide for the preparation and characterization of these promising materials.

Introduction